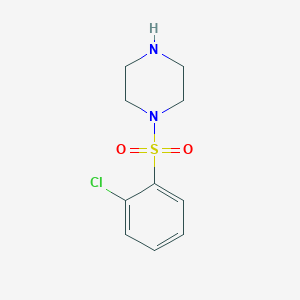

1-(3-氯苯基)-3-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

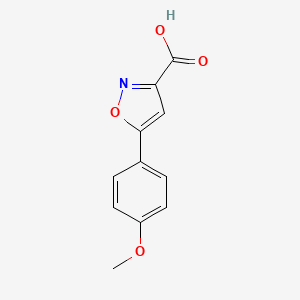

The compound 1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related diaryl urea compounds involves the condensation of appropriate anilines with isocyanates or carbodiimides to form the urea functionality. For instance, paper describes the synthesis of 1-aryl-3-(2-chloroethyl) ureas derived from 4-phenylbutyric acid and alkylanilines. Similarly, paper discusses the design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives using computer-aided design, which suggests that a similar approach could be applied to synthesize the compound of interest. The synthesis process typically involves careful selection of starting materials and reaction conditions to achieve the desired urea derivatives.

Molecular Structure Analysis

The molecular structure of diaryl urea derivatives is characterized by the presence of an aryl group attached to the nitrogen of the urea moiety. Paper provides an example of a related compound, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, whose structure was confirmed by spectral and single crystal X-ray diffraction studies. This suggests that the molecular structure of the compound could also be elucidated using similar analytical techniques to determine its crystal system and space group, which are essential for understanding its chemical behavior and interactions.

Chemical Reactions Analysis

The chemical reactivity of diaryl urea derivatives is influenced by the substituents on the aryl rings and the urea functionality. These compounds can undergo various chemical reactions, including further functionalization, depending on the presence of reactive sites. While the provided papers do not detail specific reactions for the compound of interest, they do indicate that the cytotoxicity of similar compounds is evaluated, suggesting that they may participate in biological reactions relevant to their anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like chloro groups can affect these properties by altering the compound's polarity and intermolecular interactions. Although the papers do not provide specific data on the physical and chemical properties of the compound , they do report on the antiproliferative effects of similar compounds against various cancer cell lines, which are indicative of their biological properties and potential as anticancer agents .

科学研究应用

科学研究应用

抗真菌应用

具有与指定分子相似的结构特征的化合物已被研究其抗真菌特性。例如,针对导致巴尤德病的病原体尖孢镰刀菌的小分子研究强调了结构-活性关系在设计抗真菌剂中的重要性。鉴定了具有抗真菌药效团的分子,表明类似化合物有可能通过靶向分子设计作为抗真菌剂 (Kaddouri 等,2022)。

生化传感

尿素衍生物已被评估其在生化传感中的作用,特别是在尿素生物传感器中。此类传感器旨在检测和量化尿素浓度,这对于诊断和监测各种医疗状况以及在环境应用中至关重要。尿素生物传感器的进步强调了尿素及其衍生物在开发灵敏、选择性的分析技术中的重要性 (Botewad 等,2021)。

能量储存和转换

在能量储存和电化学应用的背景下,尿素及其衍生物已被探索其在创造更高效、更可持续的技术方面的潜力。例如,对室温卤铝酸离子液体的研究评估了尿素在新型混合物中用于推进电镀和能量储存解决方案 (Tsuda 等,2017)。

治疗应用

尿素衍生物在药物设计中也因其独特的氢键合能力而突出,可以利用这种能力来调节药物-靶标相互作用。这种多功能性导致了尿素类分子的探索,作为生物靶标的调节剂,说明了它们在从抗菌剂到抗癌剂的治疗应用中的潜力 (Jagtap 等,2017)。

属性

IUPAC Name |

1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-12-16(21-18(25)20-14-8-6-7-13(19)11-14)17(24)23(22(12)2)15-9-4-3-5-10-15/h3-11H,1-2H3,(H2,20,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGPQBMQOCCMSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360285 |

Source

|

| Record name | 1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325850-26-8 |

Source

|

| Record name | 1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299329.png)

![2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine](/img/structure/B1299341.png)

![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)